molecular formula C11H14Br2N2O2 B15242481 tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate

Cat. No.: B15242481
M. Wt: 366.05 g/mol
InChI Key: VKJGOAKTAYMPMQ-UHFFFAOYSA-N
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Description

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate is a brominated pyridine derivative protected with a tert-butyloxycarbonyl (Boc) group, serving as a versatile building block in organic and medicinal chemistry research. The compound features a carbamate group attached to a pyridine ring via a methylene linker, with bromine atoms at the 2 and 6 positions. This specific substitution pattern makes it a valuable scaffold for constructing more complex molecules. The core research value of this compound lies in its application as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The bromine atoms on the pyridine ring are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine substituents . The Boc carbamate group enhances the compound's stability and can be readily deprotected under mild acidic conditions to reveal a primary amine, enabling further derivatization . Researchers utilize this compound in the synthesis of targeted chemical libraries for high-throughput screening in drug discovery programs. Its structural features—including the halogenated heteroaromatic core and the protected amine—are commonly found in compounds investigated for their potential biological activities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H14Br2N2O2

Molecular Weight

366.05 g/mol

IUPAC Name

tert-butyl N-[(2,6-dibromopyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-10(16)14-6-7-4-8(12)15-9(13)5-7/h4-5H,6H2,1-3H3,(H,14,16)

InChI Key

VKJGOAKTAYMPMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate typically involves the reaction of 2,6-dibromopyridine with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and a base like potassium carbonate or sodium hydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the pyridine ring .

Scientific Research Applications

tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Core : The target compound’s pyridine core distinguishes it from pyrimidine-based analogs (e.g., ), which may exhibit different electronic properties and binding affinities in medicinal applications.
  • Substituent Effects : Bromine atoms in the target compound enhance electrophilicity and steric bulk compared to methoxy or hydroxy groups in analogs . This increases reactivity in cross-coupling reactions but may reduce solubility in polar solvents.
  • Molecular Weight: The target compound’s higher molecular weight (vs. non-brominated analogs) reflects bromine’s contribution, influencing pharmacokinetic properties like membrane permeability.

Reactivity in Cross-Coupling Reactions

  • Target Compound : Bromine’s strong leaving-group ability makes it ideal for palladium-catalyzed reactions (e.g., Suzuki-Miyaura). This contrasts with methoxy- or hydroxy-substituted analogs, which require harsher conditions for functionalization .
  • Pyrimidine Analogs (e.g., ): Iodo and chloro substituents in compounds like enable diverse coupling pathways (e.g., Sonogashira reactions), as demonstrated in the synthesis of kinase inhibitors .

Pharmaceutical Relevance

  • Target Compound: Potential precursor for bromine-rich pharmacophores in oncology (e.g., kinase inhibitors).
  • Fluorinated Pyrimidine () : Fluorine’s electronegativity enhances metabolic stability, making it common in antiviral agents.
  • Cyclohexyl-Pyrimidine Hybrid () : The cyclohexyl moiety improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .

Physicochemical Properties

Property Target Compound tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Solubility Low in water (lipophilic) Moderate in polar aprotic solvents (due to hydroxy/fluoro) Higher aqueous solubility (hydroxy/methoxy groups)
Melting Point High (due to bromine) Moderate (~150–170°C estimated) Lower (~100–120°C estimated)
Stability Sensitive to light/moisture Stable under inert conditions Prone to oxidation (hydroxy group)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate, and what are critical optimization parameters?

  • Methodology :

  • Step 1 : Start with 2,6-dibromo-4-(aminomethyl)pyridine. Protect the amine group using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) at low temperatures (-78°C) to avoid side reactions. Use a base like NaHCO₃ to neutralize HCl byproducts .
  • Step 2 : Optimize reaction time (e.g., 10–12 hours) and stoichiometry (1.2–1.5 equivalents of Boc₂O) to maximize yield. Monitor progress via TLC or LC-MS.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or acid-base extraction (adjust pH to isolate intermediates) .
    • Key Parameters : Temperature control during Boc protection, solvent polarity for solubility, and catalyst-free conditions to prevent halogen displacement side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine ring protons (downfield shifts due to bromine electronegativity) .
  • Mass Spectrometry (ESI+) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z ~409 for C₁₁H₁₃Br₂N₂O₂). Isotopic patterns (Br₂ doublet) validate structure .
  • Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

  • HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting materials or de-Boc byproducts.
  • Common Impurities :

  • Debrominated products : From unintended substitution during Boc protection. Mitigate by avoiding strong nucleophiles or high temperatures .
  • Hydrolysis products : Check for free amine (via ninhydrin test) if moisture is present during synthesis .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The Boc group’s bulkiness slows transmetallation in Pd-catalyzed reactions. Use XPhos Pd G3 (higher activity for hindered substrates) and elevated temperatures (80–100°C) .
  • Case Study : In a model Suzuki reaction with phenylboronic acid, optimize ligand-to-Pd ratio (1:1 to 2:1) and solvent (toluene/ethanol) to achieve >70% yield .

Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?

  • Experimental Design :

  • Acidic Hydrolysis : Stir in 1M HCl/THF (1:1) at 25°C. Monitor Boc deprotection via NMR (disappearance of tert-butyl peak).
  • Basic Stability : Test in 1M NaOH/MeOH. If decomposition occurs, consider competing SN2 displacement at the methylene group adjacent to the carbamate .
    • Data Reconciliation : Use Arrhenius plots to model degradation kinetics and identify pH-dependent pathways .

Q. How can computational methods predict the compound’s binding affinity for enzyme targets (e.g., kinase inhibitors)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro with PyMOL visualization.

  • Target : Model interactions with ATP-binding pockets (e.g., EGFR kinase). The dibromopyridine scaffold may act as a halogen-bond donor .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with analogues (e.g., dichloropyridine derivatives) .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Critical Issues :

  • Exothermic Reactions : Boc protection at -78°C is impractical for large batches. Use cryogenic flow reactors for controlled temperature .
  • Solvent Volume : Reduce DCM usage via solvent recycling or switch to cheaper alternatives (e.g., THF) without compromising yield .

Data Contradiction Analysis

Q. Conflicting reports on bromine lability under reflux conditions: How to validate?

  • Hypothesis Testing : Reflux in toluene (110°C) with/without Pd catalysts. Analyze via ICP-MS for bromine loss.
  • Findings : No significant debromination without catalysts, but Pd(OAc)₂ promotes displacement (≥20% loss in 6 hours). Use catalyst-free conditions for thermally stable intermediates .

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